3-Methyl-5-phenylmorpholine

Descripción

Contextualizing Morpholine (B109124) Scaffolds in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a privileged structure in medicinal chemistry. nih.govnih.gov Its frequent appearance in approved drugs and bioactive molecules is a testament to its favorable physicochemical and metabolic properties. nih.govsci-hub.se The presence of the morpholine moiety can enhance a molecule's potency, selectivity, and pharmacokinetic profile. nih.govsci-hub.se This is attributed to its ability to improve properties like solubility and membrane permeability.

The versatility of the morpholine scaffold stems from its unique structural features. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be readily modulated. researchgate.net This allows for fine-tuning of a molecule's interaction with biological targets. researchgate.net Furthermore, the morpholine ring is a versatile and readily accessible synthetic building block, which facilitates the creation of diverse libraries of compounds for screening. nih.govontosight.ai

Significance of Substituted Phenylmorpholines in Drug Discovery

The addition of a phenyl group to the morpholine scaffold, creating phenylmorpholines, introduces a new layer of complexity and potential for biological activity. Substituted phenylmorpholines are derivatives of 2-phenylmorpholine (B1329631) or the well-known psychostimulant phenmetrazine. wikipedia.org These compounds have been investigated for a range of medical applications, including as anorectics and for the treatment of ADHD. wikipedia.org

The nature and position of substituents on both the phenyl ring and the morpholine ring can dramatically influence the pharmacological profile of these compounds. wikipedia.org For instance, many substituted phenylmorpholines act as monoamine neurotransmitter releasing agents, leading to stimulant effects. wikipedia.org The core structure of phenmetrazine, which is 2-phenyl-3-methylmorpholine, incorporates the backbone of amphetamine. wikipedia.org This structural similarity underlies its stimulant properties. The exploration of various substitutions on this framework has been a key area of research in the quest for new therapeutic agents. google.com

Research Landscape of 3-Methyl-5-phenylmorpholine and its Analogues

The specific compound, this compound, represents a particular arrangement of substituents on the morpholine ring. Research into this compound and its analogues is often aimed at understanding structure-activity relationships (SAR). smolecule.com By systematically modifying the structure, researchers can probe how changes affect the compound's interaction with biological targets. smolecule.com

For example, studies have explored the synthesis and effects of various analogues, including those with different alkyl groups on the morpholine ring or substitutions on the phenyl ring. nih.gov The goal of such research is often to develop compounds with improved potency, selectivity, or a more favorable side-effect profile compared to existing drugs. google.comnih.gov The research landscape for this compound and its analogues is an active area, with ongoing efforts to synthesize new derivatives and evaluate their biological activities. nih.gov This includes investigations into their potential as inhibitors of monoamine uptake and as antagonists of nicotinic acetylcholine (B1216132) receptor function. nih.gov

Interactive Data Table: Properties of Selected Phenylmorpholine Derivatives

| Compound Name | Molecular Formula | Primary Activity |

| Phenmetrazine | C11H15NO | Dopamine (B1211576)/Norepinephrine (B1679862) Releaser |

| 3-Fluorophenmetrazine | C11H14FNO | Selective Catecholamine Releaser |

| Phendimetrazine | C12H17NO | Prodrug to Phenmetrazine |

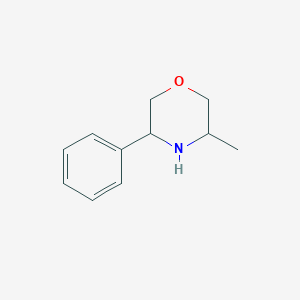

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-5-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYYZVBTTYROOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80509708 | |

| Record name | 3-Methyl-5-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83072-50-8 | |

| Record name | 3-Methyl-5-phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80509708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 5 Phenylmorpholine and Its Stereoisomers

Strategies for Diversification of 3-Methyl-5-phenylmorpholine Analogues

The this compound scaffold serves as a versatile template for generating a wide array of analogues through functionalization at various positions. These modifications are primarily focused on the morpholine (B109124) ring's nitrogen atom, other positions on the ring, and the peripheral phenyl group.

N-Substitution and Ring Functionalization

The secondary amine nitrogen of the morpholine ring is a prime target for substitution, allowing for the introduction of various alkyl and other functional groups. Standard N-alkylation techniques are commonly employed. For example, N-methylation can be achieved using reagents like methyl iodide in a polar aprotic solvent such as dimethylformamide. nih.gov For the introduction of larger alkyl groups, such as ethyl or propyl, reductive alkylation is a standard method. This involves reacting the parent morpholine with an aldehyde (e.g., acetaldehyde (B116499) or propionaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov Beyond simple alkyl groups, other functionalities can be installed; for instance, an N-propynoyl group has been added by reacting a morpholin-2-one (B1368128) precursor with propiolic acid. researchgate.net

Functionalization is not limited to the nitrogen atom. The morpholine ring itself can be modified. Research has shown that extensions to the alkyl group at the C-3 position are possible, leading to analogues with 3-ethyl or 3-propyl groups in place of the 3-methyl group. nih.gov Additionally, a patent has described the potential for various substituents at other ring positions (designated R₄, R₅, and R₆), which could include hydrogen, alkyl groups, or a hydroxyl group. google.com

Modifications on the Phenyl Moiety

The phenyl ring at the C-5 position offers extensive opportunities for diversification to modulate the compound's properties. A wide range of substituents can be introduced onto this aromatic ring. google.com Synthetic strategies allow for the creation of analogues where the phenyl ring is substituted with one or more groups. google.com

Common modifications include the introduction of halogens (e.g., fluoro, chloro), alkyl groups, and alkoxy groups. nih.govgoogle.com More complex functionalities such as cyano (CN) and trifluoromethyl (CF₃) groups have also been incorporated. google.com The position of these substituents on the phenyl ring can be controlled, with substitutions at the meta or para positions being specifically mentioned in the literature. google.com Furthermore, the core aromatic system can be expanded from a simple phenyl ring to a larger polycyclic aromatic system, such as a naphthyl group. google.comgoogle.com These modifications are typically achieved by starting with an appropriately substituted precursor in the initial synthesis. nih.gov

| Analogue Type | Position of Modification | Example Substituents | Reference |

| N-Substitution | Nitrogen (N-4) | Methyl, Ethyl, Propyl, Propynoyl | nih.govresearchgate.net |

| Ring Functionalization | Carbon-3 (C-3) | Ethyl, Propyl | nih.gov |

| Phenyl Moiety Substitution | Phenyl Ring (C-5) | Halo (F, Cl), Alkyl, Alkoxy, CN, CF₃, Naphthyl | nih.govgoogle.comgoogle.com |

Stereochemical Considerations and Their Impact on Research Avenues

Elucidation of Chirality and Stereoisomerism in 3-Methyl-5-phenylmorpholine

The molecular structure of this compound contains two distinct stereogenic centers, also known as chiral centers: one at the carbon atom C3, which is bonded to a methyl group, and the other at the carbon atom C5, which is bonded to a phenyl group. The presence of 'n' chiral centers in a molecule can result in a maximum of 2n stereoisomers. khanacademy.org For this compound, with n=2, there are four possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. biomedgrid.comsolubilityofthings.com The two pairs of enantiomers are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images. biomedgrid.com

The relative orientation of the methyl and phenyl groups on the morpholine (B109124) ring gives rise to cis and trans diastereomers.

In the cis isomer, the methyl and phenyl groups are situated on the same side of the morpholine ring's plane.

In the trans isomer, these groups are on opposite sides of the plane.

Each of these diastereomers (cis and trans) exists as a pair of enantiomers. The absolute configuration of each chiral center is unambiguously described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning them as either (R) for rectus or (S) for sinister. sigmaaldrich.com This leads to the four distinct stereoisomers.

Table 1: Stereoisomers of this compound

| Diastereomer | Absolute Configuration | Relationship |

|---|---|---|

| cis | (3R, 5S) | Enantiomers |

| (3S, 5R) | ||

| trans | (3R, 5R) | Enantiomers |

| (3S, 5S) |

Correlation Between Stereochemical Configuration and Potential Biological Activity

Stereochemistry is a critical determinant of a molecule's biological activity. solubilityofthings.comnih.gov Biological systems, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. This chirality allows them to differentiate between the stereoisomers of a drug or other bioactive molecule, often leading to significant differences in pharmacological effects. biomedgrid.comsolubilityofthings.com One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). wikipedia.org

While specific research on the biological activity of this compound isomers is not extensively documented, the principle of stereoselectivity is well-established for analogous compounds like phenmetrazine (3-methyl-2-phenylmorpholine). ljmu.ac.uk The three-dimensional shape of each isomer determines its ability to bind to a specific biological target. The precise orientation of the methyl and phenyl groups in this compound would influence its fit within a receptor's binding pocket.

For instance, the cis and trans diastereomers, having different spatial arrangements, would present distinct pharmacological profiles. One diastereomer might be a potent agonist at a particular receptor, while the other could be an antagonist or have a completely different target. Similarly, within a pair of enantiomers, one may bind with high affinity and efficacy, whereas its mirror image may not bind at all. nih.govnih.gov This "stereospecificity" underscores the importance of separating and studying each stereoisomer individually to identify the most promising candidate for therapeutic development and to understand its complete pharmacological profile. nih.gov

Advanced Analytical Techniques for Stereoisomer Resolution and Absolute Configuration Assignment

The separation and characterization of stereoisomers are essential for research and development. Several advanced analytical techniques are employed to resolve (separate) racemic mixtures and assign the absolute configuration of each chiral center.

Stereoisomer Resolution:

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating enantiomers. nih.govamericanpharmaceuticalreview.com It utilizes a chiral stationary phase (CSP), which is a solid support coated or bonded with a single enantiomer of a chiral molecule. wikipedia.org As the racemic mixture of this compound passes through the column, the different stereoisomers interact with the CSP to varying degrees, causing them to travel at different speeds and elute at different times, thus achieving separation. sigmaaldrich.comacs.orgjiangnan.edu.cn

Capillary Electrophoresis (CE): CE is another powerful method for chiral separations, valued for its high efficiency and minimal sample consumption. nih.govamericanpharmaceuticalreview.com In this technique, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, which have different mobilities in the electric field, enabling their separation. acs.org

Absolute Configuration Assignment:

X-ray Crystallography: This is considered the definitive method for determining the absolute three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. nih.govnih.gov The technique requires a single, high-quality crystal of a pure enantiomer. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise spatial arrangement of every atom can be determined. weizmann.ac.ilacs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, specialized NMR techniques can be used to determine absolute configuration. nih.gov This often involves reacting the enantiomer with a chiral derivatizing agent (CDA) to form diastereomers, which will exhibit distinct signals in the NMR spectrum. researchgate.net Alternatively, chiral solvating agents (CSAs) or lanthanide shift reagents can be used to induce observable differences in the NMR spectra of enantiomers. researchgate.netyoutube.com

Table 2: Analytical Techniques for Stereochemical Analysis

| Technique | Primary Application | Principle of Operation |

|---|---|---|

| Chiral HPLC | Resolution (Separation) | Differential interaction of stereoisomers with a chiral stationary phase. |

| Capillary Electrophoresis (CE) | Resolution (Separation) | Differential mobility of transient diastereomeric complexes in an electric field. |

| X-ray Crystallography | Absolute Configuration | Analysis of X-ray diffraction from a single crystal to determine 3D atomic arrangement. |

| NMR Spectroscopy (with chiral auxiliaries) | Absolute Configuration | Formation of diastereomers with distinct spectral properties. |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the precise arrangement of atoms within a molecule. Through the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide unparalleled insight into molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of the atoms.

For 3-Methyl-5-phenylmorpholine, the ¹H NMR spectrum is predicted to show distinct signals for each unique proton. The aromatic protons on the phenyl group would appear in the downfield region (typically δ 7.0-7.5 ppm). The protons on the morpholine (B109124) ring would resonate in the midfield region, with their exact chemical shifts and coupling patterns (multiplicity) depending on their spatial relationship (cis or trans) to the substituents and to each other. The methyl group protons would produce an upfield signal, likely a doublet due to coupling with the adjacent proton at the C3 position.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The spectrum for this compound would be expected to show signals for the six carbons of the phenyl ring, the four distinct carbons of the morpholine ring, and the single carbon of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Signals for this compound (Note: This table is a theoretical prediction based on the compound's structure. Actual chemical shifts and coupling constants would need to be determined experimentally.)

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl Ring Carbons | - | 125-145 |

| Phenyl Ring Protons | 7.0 - 7.5 | - |

| Morpholine Ring Carbons | - | 45-80 |

| Morpholine Ring Protons | 2.5 - 4.5 | - |

| Methyl Carbon | - | 15-25 |

| Methyl Protons | 1.0 - 1.5 | - |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to measure the exact mass of the molecular ion (e.g., the protonated molecule, [M+H]⁺). This experimentally determined mass can then be compared to the theoretically calculated mass for the chemical formula C₁₁H₁₅NO. A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition, ruling out other potential formulas.

Table 2: Elemental Composition Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Nominal Mass | 177 |

| Monoisotopic Mass | 177.1154 g/mol |

| Ion Formula (Protonated) | [C₁₁H₁₆NO]⁺ |

| Theoretical Exact Mass ([M+H]⁺) | 178.1226 |

Chromatographic Methods for Purity Assessment and Isomer Separation

The structure of this compound contains two stereocenters (at the C3 and C5 positions). This gives rise to the possibility of four stereoisomers: two pairs of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these enantiomers.

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are commonly employed for this type of separation. By achieving baseline resolution of the enantiomeric pairs, the technique allows for the precise determination of the enantiomeric purity or enantiomeric excess (e.e.) of a sample.

Table 3: Illustrative Chiral HPLC Data for Separation of Enantiomers (Note: This is a hypothetical example to illustrate the expected output. Retention times are dependent on the specific column, mobile phase, and conditions used.)

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| Enantiomer 1 (e.g., 3R,5S) | 8.2 | 50.0 |

| Enantiomer 2 (e.g., 3S,5R) | 9.5 | 50.0 |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While morpholine derivatives can be analyzed directly, their polarity can sometimes lead to poor peak shape and column interactions. To overcome this, they are often converted into more volatile and less polar derivatives prior to analysis.

A common derivatization strategy is acylation, for instance, by reacting the secondary amine of the morpholine ring with an agent like trifluoroacetic anhydride (TFAA). This creates a trifluoroacetyl derivative that exhibits improved chromatographic behavior. The derivatized sample can then be separated on a standard non-polar or mid-polarity capillary column (e.g., one with a 5% phenyl polysiloxane stationary phase). When coupled with a mass spectrometer (GC-MS), this method provides both the retention time for purity assessment and a mass spectrum for structural confirmation of the derivative.

Pharmacological Investigations and Biological Activities of 3 Methyl 5 Phenylmorpholine Derivatives

In Vitro Pharmacological Profiling

In vitro studies are fundamental to characterizing the interaction of a compound with specific biological targets at the molecular level. For 3-Methyl-5-phenylmorpholine derivatives, this has involved assessing their affinity for various receptors, their ability to inhibit enzymes, and their influence on neurotransmitter transporters.

The affinity of this compound derivatives for various receptors is a key aspect of their pharmacological profile. Research has extended to their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of CNS functions. Studies on a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which share the core phenylmorpholine scaffold, have demonstrated notable antagonist activity at several nAChR subtypes.

For instance, N-alkylation of the morpholine (B109124) ring was found to influence potency. The N-ethyl and N-propyl analogues of (S,S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine were found to be 4.2- and 3.4-fold more potent, respectively, than the parent compound at the α3β4*-nAChR subtype. These interactions are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process or response by 50%.

| Compound | Substitution | α1β1γδ | α3β4* | α4β2 | α4β4 |

|---|---|---|---|---|---|

| (S,S)-5a | N-H | >100 | 3.3 | 15 | 18 |

| 5d | N-Methyl | >100 | 1.8 | 12 | 14 |

| 5e | N-Ethyl | >100 | 0.79 | 5.4 | 4.8 |

| 5f | N-Propyl | >100 | 0.98 | 5.8 | 5.4 |

While specific investigations into the inhibition of Malonyl-CoA Decarboxylase or NAPE-PLD by this compound derivatives are not prominent in the literature, the broader class of phenylmorpholine compounds has been shown to inhibit other key enzymes. This suggests a potential for derivatives of this compound to be explored as enzyme inhibitors.

Notably, morpholine-based chalcones containing a phenylmorpholine ring have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme crucial for the degradation of dopamine (B1211576). mdpi.com One unsubstituted phenylmorpholine-containing chalcone (B49325) demonstrated an IC₅₀ value of 30 nM for hMAO-B. mdpi.com Furthermore, some phenylmorpholine derivatives have been shown to possess anti-urease and acetylcholinesterase (AChE) inhibitory activities. nih.govresearchgate.net For example, a morpholine derivative incorporating a 1,3-thiazole moiety showed potent urease inhibition with an IC₅₀ value of 2.37 µM. nih.gov These findings highlight the versatility of the phenylmorpholine scaffold in interacting with various enzymatic targets.

| Enzyme Target | Derivative Class | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Monoamine Oxidase B (hMAO-B) | Morpholine-based chalcones | 0.03 µM - 1.31 µM | mdpi.com |

| Urease | Morpholine-thiazole derivatives | 2.37 µM | nih.gov |

| Acetylcholinesterase (AChE) | Triazole-bound N-phenylmorpholine | General inhibitory activity noted | researchgate.net |

A primary mechanism of action for many phenylmorpholine derivatives is the modulation of monoamine neurotransmitter transporters, which are responsible for the reuptake of dopamine (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from the synaptic cleft. google.com Research indicates that these compounds can act as potent inhibitors of dopamine and norepinephrine uptake.

Studies of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues revealed that modifications to the phenyl ring and the morpholine structure significantly impact potency and selectivity. For example, replacing a chloro group with a fluoro group on the phenyl ring resulted in a 3.7-fold increase in potency for DA uptake inhibition and a 3.2-fold increase for NE uptake inhibition. Extending the alkyl group at the 3-position of the morpholine ring also enhanced potency, with 3-ethyl and 3-propyl analogues being among the most potent DA and NE uptake inhibitors in the series studied. Generally, these compounds show significantly lower affinity for the serotonin transporter, indicating a degree of selectivity for catecholamine systems. Beyond uptake inhibition, compounds like phenmetrazine act as norepinephrine-dopamine releasing agents (NDRAs). wikipedia.org

| Compound | Substitution | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) |

|---|---|---|---|---|

| (S,S)-5a | 3-chloro-phenyl | 150 | 160 | 1500 |

| (S,S)-5b | 3-fluoro-phenyl | 40 | 50 | 18000 |

| 5g | 3-ethyl extension | 23 | 19 | 1800 |

| 5h | 3-propyl extension | 6.0 | 9 | 300 |

Preclinical Biological Evaluation in Model Systems

Following in vitro characterization, promising compounds are often advanced to preclinical studies in animal models to understand their effects in a whole biological system. These evaluations provide insight into CNS activity and general physiological responses.

The CNS effects of phenylmorpholine derivatives have been evaluated in various animal models. The general importance of the morpholine scaffold in CNS drug discovery is well-recognized, as it can improve properties like blood-brain barrier permeability. nih.govnih.govresearchgate.net In vivo studies with phenmetrazine, a close analogue, have shown that it increases brain dopamine levels in rodents. wikipedia.org Chronic administration of phenmetrazine has been found to induce neurochemical changes, including the desensitization of D₂ dopaminergic and α₂-adrenergic receptors and alterations in local cerebral glucose metabolism in the rat brain. rti.org

Specific studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues demonstrated their ability to antagonize nicotine-induced effects in vivo. For example, several N-substituted and carbon-3 extended chain analogues were potent antagonists of nicotine-induced antinociception in the tail-flick test. The 3-ethyl and 3-propyl analogues were particularly potent in this assay, indicating significant CNS activity.

The investigation of general physiological responses, such as effects on the cardiovascular system, is a critical component of preclinical evaluation. However, detailed studies on the cardiovascular effects of this compound derivatives are not extensively documented in the scientific literature. A patent for quinolone derivatives lists this compound as a compound for potential use in treating cardiovascular disorders, including as a vasodilator or antihypertensive agent, though specific preclinical data were not provided. google.com For the related compound, 3-Methyl-2-phenylmorpholine hydrochloride, animal studies have noted an increase in heart rate. Further research is required to fully characterize the cardiovascular profile of this class of compounds.

Exploration of Diverse Therapeutic Potentials of Morpholine-Containing Compounds

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties. researchgate.netnih.govresearchgate.net Its incorporation into molecules can enhance potency and modulate pharmacokinetic profiles. nih.govsemanticscholar.org Consequently, derivatives of morpholine, including those related to this compound, have been investigated for a wide array of therapeutic applications, ranging from infectious diseases to cancer and neurological disorders. researchgate.nete3s-conferences.org

The versatile morpholine nucleus has been a focal point in the search for new antimicrobial agents.

Antimalarial Activity: The development of novel antimalarial agents is critical due to the rise of drug-resistant Plasmodium falciparum strains. nih.gov Research into morpholine-containing compounds has shown promise in this area. A series of morpholine analogs featuring a hydroxyethylamine (HEA) pharmacophore were synthesized and evaluated for their antiplasmodial activity against P. falciparum (3D7 strain). rsc.org Within this series, one analog emerged as a hit molecule with a significant inhibitory concentration (IC50) of 5.059 ± 0.2036 μM. rsc.org These compounds were also assessed for toxicity against liver cells (HepG2) and showed no cytotoxicity up to 2 mM, suggesting a favorable preliminary safety profile. rsc.org Other research has explored quinoline-based structures incorporating a morpholine ring, though these particular derivatives showed only moderate to low activity against the Dd2 strain of the parasite. nih.gov

Antibacterial Activity: Morpholine derivatives have demonstrated a broad spectrum of antibacterial action. Studies have shown that certain synthesized morpholine compounds possess pronounced activity against both Gram-negative and Gram-positive pathogenic bacteria, including Acinetobacter baumannii, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.netasianpubs.org In one study, a morpholine derivative exhibited high inhibitory action against 82.83% of bacterial strains tested, with inhibition zones ranging from 16 to 31 mm. researchgate.net Another derivative was effective against nearly 90% of tested strains. researchgate.net Furthermore, morpholine-containing 5-arylideneimidazolones have been explored as potential antibiotic adjuvants to combat multidrug resistance. nih.gov Certain compounds in this class significantly reduced the minimum inhibitory concentration (MIC) of oxacillin (B1211168) in Methicillin-resistant S. aureus (MRSA), with molecular modeling suggesting the mechanism involves interaction with the allosteric site of PBP2a, a key protein in β-lactam resistance. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Morpholine Derivatives

| Compound | Test Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| Derivative 4 | Enterococcus faecium | 3.125 | researchgate.net |

| Derivative 4 | Enterococcus gallinarum | 3.125 | researchgate.net |

| Derivative 5 | Various sensitive strains | 3.125 | researchgate.net |

| Derivative 6 | Enterococcus species | 6.25 | researchgate.net |

| Derivative 6 | Micrococcus flavus | 6.25 | researchgate.net |

| Derivative 6 | Bacillus anthracis | 6.25 | researchgate.net |

Antiviral Activity: The quest for novel antiviral agents has also included the investigation of morpholine-containing structures. While research on this compound itself is limited in this context, related heterocyclic systems show the potential of this chemical class. For instance, isothiazolo[4,3-b]pyridine derivatives have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, demonstrating broad-spectrum antiviral activity against viruses such as the Venezuelan equine encephalitis virus (VEEV) and SARS-CoV-2. mdpi.com Similarly, various quinoline (B57606) derivatives have been screened for antiviral properties, with some showing efficacy against Zika virus (ZIKV) replication. nih.gov

The quinazoline (B50416) scaffold is an important pharmacophore in the development of anticancer drugs, with several derivatives approved for clinical use, particularly as kinase inhibitors. nih.govnih.govfrontiersin.org The incorporation of a morpholine ring into the quinazoline structure has been a strategy to develop new potent and selective anticancer agents. nih.govrsc.org

A series of morpholine-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against various human cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma). nih.govrsc.org Several of these compounds displayed significant anticancer activities. nih.govrsc.org Notably, compounds designated AK-3 and AK-10 were identified as the most active in the series. nih.govrsc.org AK-3, which features an N,N-dimethyl amine substitution, was effective against all three cell lines. nih.gov AK-10 showed particularly high potency against the MCF-7 and SHSY-5Y cell lines. nih.govrsc.org

Mechanistic studies revealed that compounds AK-3 and AK-10 inhibit cell proliferation during the G1 phase of the cell cycle. rsc.org The primary mechanism of cell death was determined to be through the induction of apoptosis. nih.govrsc.org Docking studies suggested that these compounds fit well into the active cavity of the anti-apoptotic protein Bcl-2, indicating a potential molecular target. nih.gov Importantly, these active compounds were found to be non-toxic against the non-cancerous HEK293 cell line at a concentration of 25 μM, suggesting selectivity for cancer cells. nih.govrsc.org Other research has also highlighted morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors for cancer treatment. mdpi.com

Table 2: Cytotoxic Activity (IC₅₀ in μM) of Lead Morpholine-Substituted Quinazoline Derivatives

| Compound ID | A549 (Lung) | MCF-7 (Breast) | SHSY-5Y (Neuroblastoma) | Reference |

|---|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | nih.govrsc.org |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | nih.govrsc.org |

The morpholine scaffold has been explored for its potential in treating cardiovascular and metabolic disorders.

Cardiovascular Applications: Research into N-(4'-dihydro)-piperoylthiomorpholine (LASSBio 365) in normotensive rats has demonstrated cardiovascular effects. nih.gov In vivo administration of this compound induced a dose-dependent reduction in mean arterial pressure and heart rate. nih.gov Further investigation suggested these effects were likely due to the stimulation of cardiac muscarinic pathways. nih.gov In isolated rat aortic rings, the compound antagonized contractions induced by phenylephrine (B352888) and KCl, an effect that was not dependent on the vascular endothelium. nih.gov The mechanism for this peripheral vasodilation appears to be linked to the blockade of voltage-dependent Ca²⁺-channels and potentially the specific inhibition of Ca²⁺ release from intracellular stores sensitive to noradrenaline. nih.gov

Metabolic Disease Applications: In the context of metabolic diseases, morpholine derivatives have been investigated as potential treatments for type 2 diabetes. nih.gov Researchers have reported on novel benzimidazole (B57391) derivatives containing morpholine and piperazine (B1678402) structures that act as α-glucosidase inhibitors. nih.gov The α-glucosidase enzyme plays a role in the rapid generation of blood glucose, and its inhibition is a therapeutic strategy for managing type II diabetes. nih.gov Certain 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives demonstrated noteworthy α-glucosidase inhibitory potential. nih.gov In silico and in vitro studies indicated that electron-donating groups on an associated phenyl ring enhanced the inhibitory activity, identifying these structures as promising leads for further investigation. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for neuropsychiatric disorders, including schizophrenia. nih.govmdpi.com Unlike traditional antipsychotics that primarily act as dopamine D2 receptor antagonists, TAAR1 agonists offer a novel mechanism that modulates dopaminergic, serotonergic, and glutamatergic systems without direct D2 blockade. bohrium.compsychiatrictimes.com This presents the potential for treating a wider range of symptoms with fewer metabolic and motor side effects. psychiatrictimes.comnih.gov

Phenylmorpholine derivatives are a class of compounds that have been extensively studied for their interaction with monoamine systems. A close structural analog of this compound, 2-(3-Fluorophenyl)-3-methylmorpholine (commonly known as 3-Fluorophenmetrazine or 3-FPM), has been characterized pharmacologically as a TAAR1 agonist. iiab.mewikipedia.org

3-FPM acts as a potent norepinephrine-dopamine releasing agent. iiab.mewikipedia.org It shows significant efficacy in releasing these two catecholamines while having only a negligible effect on serotonin release. iiab.mewikipedia.org This selectivity for catecholamine transporters is a key feature of its pharmacological profile. iiab.me The research into TAAR1 agonists has advanced to clinical trials, with compounds like ulotaront and ralmitaront (B610413) being evaluated for the treatment of schizophrenia. nih.govwellcomeopenresearch.org Ulotaront, which has progressed to Phase 3 trials, has shown efficacy in reducing both positive and negative symptoms of schizophrenia in early studies. nih.govpsychiatrictimes.com The investigation of phenylmorpholine derivatives like 3-FPM contributes to the foundational understanding of TAAR1 agonism and its therapeutic potential. nih.gov

Table 3: Pharmacological Profile of 3-Fluorophenmetrazine (3-FPM) at Monoamine Transporters

| Action | Neurotransmitter | Potency (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| Releasing Agent | Dopamine | 30 nM (EC₅₀) | iiab.mewikipedia.org |

| Releasing Agent | Norepinephrine | 43 nM (EC₅₀) | iiab.mewikipedia.org |

| Releasing Agent | Serotonin | 2558 nM (EC₅₀) | iiab.mewikipedia.org |

| Uptake Inhibition | Dopamine Transporter | < 2.5 μM (IC₅₀) | iiab.mewikipedia.org |

| Uptake Inhibition | Norepinephrine Transporter | < 2.5 μM (IC₅₀) | iiab.mewikipedia.org |

| Uptake Inhibition | Serotonin Transporter | > 80 μM (IC₅₀) | iiab.mewikipedia.org |

Structure Activity Relationship Sar Studies of 3 Methyl 5 Phenylmorpholine and Its Analogues

Impact of Positional Isomerism and Stereoisomerism on Pharmacological Profiles

The spatial arrangement of atoms and functional groups in drug molecules is a critical determinant of their biological activity. ankara.edu.triipseries.org Stereoisomers, which have the same chemical formula and connectivity but different three-dimensional arrangements, often exhibit distinct pharmacological and pharmacokinetic properties. ankara.edu.trresearchgate.net This is because biological targets, such as receptors and enzymes, are chiral environments, leading to stereoselective interactions. researchgate.net

In the context of phenylmorpholine analogues, stereochemistry plays a pivotal role in determining their potency and efficacy. For many neurologically active compounds, one enantiomer is significantly more potent than the other. ankara.edu.tr For instance, in studies of ohmefentanyl, an extremely potent analgesic agent with a piperidine core structurally related to the morpholine (B109124) ring, different stereoisomers displayed vast differences in analgesic activity and receptor affinity. nih.gov The most potent isomers had ED50 values thousands of times greater than morphine, while their corresponding antipodes were the least potent. nih.gov This highlights that the specific 3D orientation of substituents is crucial for optimal interaction with the receptor binding site. nih.gov The thermodynamically and kinetically more stable trans isomer is often the preferred product in the synthesis of such analogues. nih.gov

The consideration of stereoisomerism is fundamental in drug development, as different enantiomers can have varied effects, with one being therapeutic while the other might be inactive or even contribute to adverse effects. ankara.edu.trresearchgate.net

Role of Substituents on the Morpholine Ring System

In related 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, extending the alkyl group at the C-3 position from a methyl to an ethyl or propyl group resulted in a significant increase in potency for dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake inhibition. nih.govnih.gov Specifically, the 3-ethyl and 3-propyl analogues were the most potent DA uptake inhibitors among the tested compounds, suggesting that the size and nature of the substituent at this position are critical for optimizing interactions with monoamine transporters. nih.gov

Modification of the nitrogen atom on the morpholine ring has a profound impact on the pharmacological profile of these analogues. N-alkylation has been shown to modulate potency and selectivity for monoamine transporters and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

In a series of 2-(3-chlorophenyl)-3,5,5-trimethylmorpholine (B1452666) analogues, the following observations were made:

N-methylation: Adding an N-methyl group had little effect on monoamine uptake inhibition potency but resulted in slightly higher potency at α3β4*-nAChR. nih.gov

N-ethylation and N-propylation: Introducing N-ethyl or N-propyl groups led to a 4- to 7.8-fold increase in potency for DA and NE uptake inhibition. nih.gov Conversely, it caused a 4- to 7-fold decrease in serotonin (B10506) (5HT) uptake inhibition potency. nih.gov These analogues were also found to be 3.4 to 4.2 times more potent as antagonists at the α3β4*-nAChR compared to the unsubstituted analogue. nih.gov

These findings indicate that larger N-alkyl groups can enhance interactions with dopamine and norepinephrine transporters while simultaneously improving antagonism at certain nAChR subtypes. nih.gov

| Compound | N-Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | α3β4*-nAChR IC₅₀ (µM) |

|---|---|---|---|---|---|

| (S,S)-5a | -H | 220 | 120 | 410 | 3.3 |

| 5d | -CH₃ | 270 | 130 | 520 | 2.1 |

| 5e | -CH₂CH₃ | 32 | 17 | 2800 | 0.79 |

| 5f | -CH₂CH₂CH₃ | 55 | 30 | 1700 | 0.98 |

Significance of Substitutions on the Phenyl Moiety for Activity Modulation

Altering the substituents on the phenyl ring is a common strategy for fine-tuning the pharmacological properties of phenylmorpholine derivatives. Halogen substitutions, in particular, have been shown to modulate the potency of these compounds as monoamine uptake inhibitors. nih.gov

In studies of (S,S)-2-phenyl-3,5,5-trimethylmorpholine analogues, replacing a 3-chloro substituent on the phenyl ring with other halogens led to varied effects:

Fluoro substitution: Changing the 3-chloro group to a 3-fluoro group resulted in a 3.7-fold and 3.2-fold increase in potency for inhibiting DA and NE uptake, respectively. nih.gov However, this substitution led to a 12-fold decrease in potency for 5HT uptake inhibition. nih.gov

Bromo substitution: Replacing the chloro group with a bromo group created an analogue that was 5-fold more potent at the dopamine transporter (DAT) but had essentially the same potency for inhibiting NE and 5HT uptake. nih.gov

These results demonstrate that the nature and position of substituents on the phenyl ring are key factors in modulating both the potency and selectivity of these compounds towards different monoamine transporters.

| Compound | Phenyl Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|---|

| (S,S)-5a | 3-Chloro | 220 | 120 | 410 |

| (S,S)-5b | 3-Fluoro | 59 | 37 | 4800 |

| (S,S)-5c | 3-Bromo | 44 | 110 | 450 |

Conformational Analysis and Elucidation of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to identify the low-energy, stable conformations that a molecule is likely to adopt and to determine which of these is the "bioactive conformation"—the specific shape required for biological activity. nih.govnih.gov Techniques such as high-resolution nuclear magnetic resonance (NMR) spectroscopy and computational methods like molecular mechanics are used to study these conformational preferences. nih.govnih.gov

For cyclic systems like the morpholine ring, conformations such as chair and boat forms are possible. nih.gov Studies on related opioid phenylmorphan compounds show a strong preference for a chair-chair conformation of the constituent rings, albeit with some distortion. nih.gov The orientation of the phenyl ring is particularly important. nih.gov In active opioid agonists, the phenyl group assumes a specific orientation relative to the piperidine (or in this case, morpholine) ring, allowing it to fit into a cleft formed by other parts of the molecule. nih.gov An improper orientation of this phenyl ring can lead to a loss of typical agonist properties. nih.gov

The steric bulk introduced by substituents can also dictate conformational preferences. For example, in a study of tetralin derivatives, the addition of a methyl group at the C(2) position altered the energetically preferred conformation from one with a pseudoequatorial nitrogen substituent to one with a pseudoaxial nitrogen substituent. nih.gov Such changes in conformational preference can prevent the molecule from aligning correctly with its receptor, leading to a loss of activity. nih.gov Therefore, understanding the interplay between substitution patterns and conformational preferences is essential for designing potent and selective 3-methyl-5-phenylmorpholine analogues.

Metabolic Pathways and Pharmacokinetic Considerations of Phenylmorpholines

Hepatic Metabolism and Cytochrome P450 Enzyme Involvement

The liver is the principal site for the metabolism of phenylmorpholine compounds. drugs.com The biotransformation is predominantly oxidative and mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of hemoproteins responsible for the metabolism of a vast number of xenobiotics. nih.govyoutube.comyoutube.com In humans, approximately 80% of oxidative drug metabolism is attributed to CYP enzymes from families 1-3. nih.gov

For phenmetrazine, a structural isomer of 3-Methyl-5-phenylmorpholine, metabolism is primarily carried out by hepatic enzymes. drugbank.comnih.gov Specific isozymes identified as being involved are CYP3A and CYP2D6. nih.gov It is noteworthy that phenmetrazine appears resistant to metabolism by monoamine oxidase. drugbank.com Given the structural similarities, it is highly probable that this compound also undergoes extensive hepatic metabolism orchestrated by the CYP450 system, likely involving similar enzyme subfamilies. CNS stimulants, in general, are extensively metabolized by the liver, and impaired hepatic function can lead to decreased plasma clearance and a prolonged half-life. drugs.com

Phendimetrazine, another analog, functions as a prodrug, with its N-demethylation leading to the formation of the active metabolite, phenmetrazine. wikipedia.orgdrugbank.com This metabolic activation is a critical step for its pharmacological activity. wikipedia.org

Identification and Characterization of Major Metabolites

The biotransformation of phenylmorpholines results in several metabolites. Studies on phenmetrazine have identified a number of key metabolic products. In humans, the principal urinary metabolites include a lactam derivative (fenmetramide) and a phenolic derivative, 4-hydroxyphenmetrazine, which is also found as its glucuronide conjugate. nih.gov Additionally, a product of N-oxidation, phenmetrazine nitrone, has been identified. nih.gov

The table below summarizes the major metabolites identified for phenmetrazine, which can be considered indicative of the potential metabolites for this compound.

| Metabolite | Metabolic Pathway | Description |

|---|---|---|

| 4-Hydroxyphenmetrazine | Aryl Hydroxylation | A phenolic metabolite formed by the addition of a hydroxyl group to the phenyl ring. nih.gov |

| Fenmetramide | Oxidation | A lactam derivative formed by oxidation of the morpholine (B109124) ring. nih.gov |

| Phenmetrazine Nitrone | N-Oxidation | A metabolite resulting from the oxidation of the nitrogen atom in the morpholine ring. nih.gov |

| 4-Hydroxyphenmetrazine-glucuronide | Conjugation (Phase II) | The glucuronide conjugate of the hydroxylated metabolite, increasing water solubility for excretion. nih.gov |

Pathways of N-Oxidation, Aryl Hydroxylation, and Conjugation

The metabolism of phenylmorpholines proceeds through well-established Phase I and Phase II reaction pathways. nih.gov

Aryl Hydroxylation: This is a common Phase I oxidative reaction for compounds containing an aromatic ring. nih.gov Catalyzed by CYP450 enzymes, a hydroxyl group is introduced onto the phenyl ring, as seen in the formation of 4-hydroxyphenmetrazine from phenmetrazine. nih.gov This process generally increases the polarity of the molecule, facilitating its excretion. nih.gov

N-Oxidation: This is another significant Phase I metabolic route. The nitrogen atom within the morpholine ring is susceptible to oxidation. nih.gov For tertiary amines, this can be mediated by both CYP450 enzymes and Flavin-containing monooxygenases (FMOs). nih.gov In the case of phenmetrazine, this pathway leads to the formation of phenmetrazine nitrone. nih.gov

Conjugation (Phase II Metabolism): Following the initial oxidative modifications of Phase I, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid, to the metabolite. nih.gov The formation of 4-hydroxyphenmetrazine-glucuronide is a clear example of this pathway, which further enhances water solubility and prepares the compound for renal elimination. nih.gov Metabolism of phenmetrazine also involves subsequent oxidation to benzoic acid, which is then excreted as a glucuronide or glycine (B1666218) conjugate. drugbank.com

Comparative Metabolic Studies Across Different Species

Metabolic pathways can exhibit significant variation across different species, which has implications for pharmacology and toxicology. nih.gov Comparative studies on phenylmorpholine derivatives have highlighted these differences.

For instance, the metabolism of a phenmetrazine analog showed marked differences between species. In humans and tamarin monkeys, a significant portion of the dose was excreted unchanged (approximately 20% and 40%, respectively). nih.gov In contrast, rats and guinea pigs excreted very little of the unchanged parent compound. nih.gov

The profile of metabolites also varies. Aryl hydroxylation to form the phenolic metabolite and its subsequent glucuronidation are important pathways in most species studied, with the notable exception of the guinea pig. nih.gov In the guinea pig, the major urinary metabolite was identified as 5-methyl-3-oxo-6-phenylmorpholine, a product of ring oxidation. nih.gov Furthermore, the N-oxidation product, phenmetrazine nitrone, was found in considerable amounts in the urine of guinea pigs and tamarin monkeys. nih.gov

These species-specific differences in metabolism are often due to variations in the expression and substrate specificity of CYP450 enzymes. nih.gov

| Species | Key Metabolic Features for Phenmetrazine Analogs | Reference |

|---|---|---|

| Human | ~20% excreted unchanged; Major metabolites are the 4-hydroxy derivative and its glucuronide conjugate, and fenmetramide. nih.gov | nih.gov |

| Rat | Little drug excreted unchanged; Forms phenolic metabolites. nih.gov | nih.gov |

| Guinea Pig | Little drug excreted unchanged; Major metabolite is 5-methyl-3-oxo-6-phenylmorpholine; N-oxidation is a significant pathway. nih.gov | nih.gov |

| Tamarin Monkey | ~40% excreted unchanged; N-oxidation is a significant pathway. nih.gov | nih.gov |

Research Applications and Future Directions

3-Methyl-5-phenylmorpholine as a Key Synthetic Intermediate in Organic Synthesis

In organic synthesis, the utility of a molecule is often defined by its ability to serve as a versatile precursor for more complex structures. Chiral morpholines, including this compound, are highly valued as building blocks. The synthesis of enantiomerically pure morpholines is a significant area of research, with methods developing from the resolution of racemic mixtures to sophisticated asymmetric synthesis techniques that create a specific stereoisomer directly.

The synthesis of substituted morpholines can be approached through various strategies. For instance, a concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed from readily available enantiopure amino alcohols. nih.gov This modular approach involves a key step of Pd-catalyzed carboamination and allows for variation of the substituents on the morpholine (B109124) ring. nih.gov Another strategy involves the tandem ring-opening of chiral aziridines and epoxides to produce enantiomerically pure cis-3,5-disubstituted morpholines in a one-pot process. Such synthetic routes highlight the importance of substituted morpholines as intermediates. Given its structure, this compound can be a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where chiral amines and alcohols are vital.

A general synthetic approach to creating substituted morpholines, such as the analogs of phenmetrazine, involves the cyclization of precursor molecules. For example, hydroxymorpholines can be reduced and then cyclized using sulfuric acid to form the final optically active phenylmorpholine structure. nih.gov This underscores the role of specific substituted morpholines as key intermediates in generating diverse molecular libraries.

Utility in Asymmetric Catalysis and Chiral Auxiliary Development

Asymmetric synthesis is a critical field in chemistry, focused on creating specific enantiomers of chiral molecules. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. sigmaaldrich.com After establishing the desired chirality, the auxiliary is removed and can often be recycled. sigmaaldrich.com

The inherent chirality of this compound makes it a prime candidate for investigation as a chiral auxiliary. By attaching this molecule to a prochiral substrate, it can direct subsequent chemical transformations to favor the formation of one stereoisomer over another. sigmaaldrich.com The development of such auxiliaries is a key research objective, aiming to leverage the compound's fixed stereochemistry to control reactions and generate new chiral centers with high precision. While specific applications of this compound as a chiral auxiliary are an area for further research, the principle is well-established with other chiral molecules like ephedrine (B3423809) and oxazolidinone derivatives. sigmaaldrich.com

Furthermore, chiral morpholine derivatives can act as ligands in metal-catalyzed asymmetric transformations. In this role, the chiral ligand coordinates to a metal center, creating a chiral catalytic environment that can produce large quantities of an enantiomerically enriched product from a small amount of the catalyst.

Development of Novel Pharmacological Probes and Research Tools

Substituted phenylmorpholines are a well-documented class of psychostimulants, with phenmetrazine (3-methyl-2-phenylmorpholine) being a notable example. nih.govwikipedia.org These compounds often act as monoamine neurotransmitter releasers or reuptake inhibitors, affecting dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov This known biological activity makes the this compound scaffold an excellent starting point for the development of novel pharmacological probes and research tools.

By systematically modifying the structure of this compound—for instance, by adding or altering substituents on the phenyl ring or the morpholine nitrogen—researchers can create a library of analogs. nih.gov These analogs can then be used to explore structure-activity relationships (SAR), which detail how specific chemical features influence a molecule's biological activity. nih.gov For example, research on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues showed that different substitutions significantly impacted their potency as inhibitors of dopamine and norepinephrine uptake. nih.gov

Such studies are vital for designing more potent and selective drug candidates. Probes derived from the this compound scaffold could be used in vitro and in vivo to investigate the function of monoamine transporters, explore the binding pockets of nicotinic acetylcholine (B1216132) receptors, or serve as leads for developing treatments for conditions like nicotine (B1678760) addiction. nih.govnih.gov

| Compound/Analog Class | Target(s) | Research Application | Reference |

| Phenmetrazine Analogs | DAT, NET, SERT | Studying monoamine transporter function and stimulant properties. | nih.gov |

| 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues | Dopamine Transporters, Norepinephrine Transporters, nAChRs | Development of smoking cessation aids; SAR studies. | nih.gov |

| N-phenethyl substituted oxide-bridged phenylmorphans | μ-opioid receptor | Development of probes for narcotic receptor phenomena. | nih.gov |

Application of Computational Chemistry and Molecular Modeling in Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing scientists to predict how a molecule will interact with a biological target in silico. nih.govmdpi.com These methods can save significant time and resources by prioritizing the synthesis of the most promising compounds. societyforscience.org

For a scaffold like this compound, molecular modeling can be applied in several ways. Molecular docking studies can predict the binding orientation and affinity of its derivatives within the active site of a target protein, such as a monoamine transporter or a receptor. mdpi.comnih.gov This information helps in understanding the key interactions—like hydrogen bonds or hydrophobic interactions—that are crucial for biological activity. mdpi.com

Molecular dynamics (MD) simulations can further investigate the stability of the protein-ligand complex over time, providing insights into the dynamic nature of the interaction. mdpi.comnih.gov These computational approaches guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov For example, in the development of mTOR inhibitors, computational studies highlighted how incorporating a morpholine moiety could enhance binding interactions and stability within the target's active site. mdpi.comnih.gov This same principle can be applied to derivatives of this compound to optimize them for a desired therapeutic target.

Emerging Research Areas and Unexplored Therapeutic Potentials for Substituted Morpholine Scaffolds

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to a molecular framework that can provide useful ligands for multiple different biological targets through judicious modification. researchgate.net Consequently, the therapeutic potential of substituted morpholine scaffolds is vast and continues to expand into new areas.

Recent research has highlighted several emerging applications for morpholine-containing compounds:

Neurodegenerative Diseases : Morpholine derivatives are being investigated for their ability to modulate enzymes implicated in neurodegenerative conditions, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov

Anticancer Agents : The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. mdpi.com Substituted morpholines have been integrated into molecules designed as inhibitors of key cancer-related targets like mTOR and PI3K. mdpi.comnih.govderpharmachemica.comderpharmachemica.com

Anti-inflammatory and Analgesic Activity : Certain substituted morpholines have demonstrated a range of biological actions including analgesic, anti-inflammatory, and antioxidant activities. researchgate.net

Antimicrobial Properties : There is emerging research suggesting potential antifungal properties for some chiral phenylmorpholine compounds.

These diverse applications suggest that the therapeutic potential of the this compound scaffold is far from fully explored. Future research could focus on synthesizing and screening libraries of its derivatives against a wide array of biological targets, potentially uncovering novel treatments for a variety of diseases.

| Therapeutic Area | Potential Application of Morpholine Scaffold | Reference |

| Neurodegeneration | Inhibition of enzymes like AChE, BuChE, and MAO. | nih.gov |

| Oncology | Development of mTOR and PI3K inhibitors with improved pharmacokinetics. | mdpi.comnih.gov |

| Inflammation | Development of novel anti-inflammatory and analgesic agents. | researchgate.net |

| Infectious Diseases | Exploration of antifungal and antimicrobial properties. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-5-phenylmorpholine, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis often involves nucleophilic substitution or cyclization reactions. For example, morpholine derivatives are typically synthesized via ring-closing reactions using diols and amines under acidic or catalytic conditions. Optimization includes varying reaction temperatures (e.g., 60–100°C), solvent systems (e.g., THF or DCM), and stoichiometric ratios of precursors. Purification via column chromatography or recrystallization is critical to isolate high-purity products. Yield improvements may require iterative adjustments to catalysts (e.g., p-toluenesulfonic acid) or microwave-assisted synthesis for faster kinetics .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the molecular structure, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity (>95% is typical for research-grade compounds). Melting point analysis and Fourier-Transform Infrared Spectroscopy (FTIR) further validate functional groups. For trace impurities, tandem mass spectrometry (LC-MS/MS) is recommended .

Q. How can researchers design a robust literature review to identify gaps in existing studies on this compound?

- Methodological Answer : Conduct a systematic review using databases like PubMed, SciFinder, and Web of Science with keywords such as "morpholine derivatives," "synthesis," and "pharmacological activity." Prioritize peer-reviewed articles from the past decade. Use tools like PRISMA for screening and Covidence for data extraction. Highlight gaps in mechanistic studies, toxicological profiles, or comparative efficacy against analogous compounds .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability differences or metabolite interference. Address this by:

- Replicating studies under standardized conditions (e.g., cell lines, animal models).

- Performing pharmacokinetic profiling (e.g., plasma protein binding, half-life).

- Using isotopic labeling to track metabolite formation.

- Applying meta-analysis to aggregate data from independent studies and identify confounding variables .

Q. How can computational modeling elucidate the binding mechanisms of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to receptors like GPCRs or enzymes. Density Functional Theory (DFT) calculations analyze electronic properties influencing interactions. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability over time. Validate predictions with mutagenesis studies or Surface Plasmon Resonance (SPR) for kinetic data .

Q. What experimental designs are optimal for assessing the stereochemical impact of this compound in enantioselective catalysis?

- Methodological Answer : Use chiral chromatography (e.g., Chiralcel columns) to separate enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. Asymmetric synthesis routes (e.g., organocatalysts or transition-metal catalysts) enhance enantiomeric excess (ee). Kinetic resolution experiments and X-ray crystallography of co-crystals with chiral auxiliaries provide structural insights .

Data Management and Presentation

Q. How should researchers present complex datasets on this compound while adhering to journal guidelines?

- Methodological Answer : Use tables to summarize physicochemical properties (e.g., logP, solubility) and figures for dose-response curves or mechanistic schematics. Avoid duplicating data in text and visuals. Follow journal-specific formatting (e.g., ACS Style for chemistry) and limit structures to 2–3 per graphic. Use color-coding for clarity but ensure accessibility (e.g., grayscale-compatible patterns) .

Q. What protocols ensure ethical data sharing and reproducibility in studies involving this compound?

- Methodological Answer : Deposit raw data in repositories like Zenodo or ICPSR. Share synthetic protocols via protocols.io . Retain original spectra/chromatograms for ≥5 years. Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Collaborative platforms like GitHub version-control analytical scripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.